1,2-Difluoro-4-methoxy-3-nitrobenzene

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Researchers often face regioisomeric impurities and unpredictable reactivity when sourcing fluorinated nitroaromatic building blocks, leading to failed syntheses and delayed lead optimization. 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS 1806370-26-2) provides a definitive solution with its ortho-fluoro/nitro activating motif that ensures predictable nucleophilic aromatic substitution (SNAr). - Predictable Regioselectivity: The ortho-fluoro/nitro arrangement directs nucleophilic attack to a single activated site, eliminating regioisomeric byproducts. - Optimized Physicochemical Profile: LogP of 1.88 and TPSA of 52.37 Ų make it a rationally selected intermediate for CNS drug candidate synthesis. - Supply Chain Reliability: Sourced with a consistent 98% purity and expedited global logistics, this building block secures your synthetic route from discovery through scale-up.

Molecular Formula C7H5F2NO3
Molecular Weight 189.118
CAS No. 1806370-26-2
Cat. No. B2803963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-methoxy-3-nitrobenzene
CAS1806370-26-2
Molecular FormulaC7H5F2NO3
Molecular Weight189.118
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H5F2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3
InChIKeyQWHFCBJLLRPNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-4-methoxy-3-nitrobenzene – Product Overview


1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS 1806370-26-2) is a polyfunctional fluorinated nitroaromatic compound with the molecular formula C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol . Structurally defined by an ortho-difluoro substitution pattern adjacent to a nitro group and a para-methoxy substituent, this compound functions primarily as a regiospecific building block for the synthesis of complex fluorinated molecules in pharmaceutical and agrochemical research. The precise arrangement of fluorine atoms relative to the nitro and methoxy groups governs its unique electronic environment, enabling selective nucleophilic aromatic substitution (SNAr) pathways that differentiate it from other difluoro-methoxy-nitrobenzene regioisomers [1].

Workflow
Regiospecific SNAr building block for fluorinated molecule synthesis
Selection logic
Ortho-F/NO₂ activation enables predictable site-selective functionalization
Use context
Medicinal chemistry and agrochemical lead optimization requiring precise substitution patterns

1,2-Difluoro-4-methoxy-3-nitrobenzene – Key Differentiators


In fluorinated nitroaromatic chemistry, regioisomers are not functionally interchangeable. The relative positions of the fluorine, methoxy, and nitro groups dictate the electronic activation of specific ring carbons toward nucleophilic attack, thereby controlling regioselectivity in downstream SNAr reactions [1]. The target compound's 1,2-difluoro-4-methoxy-3-nitro substitution pattern creates a distinct electronic landscape compared to its 1,2-difluoro-3-methoxy-4-nitro regioisomer (CAS 66684-60-4), as evidenced by differing computed physicochemical descriptors (LogP, TPSA, rotatable bond count) that influence solubility, membrane permeability, and chromatographic behavior [2]. Furthermore, the presence of fluorine ortho to the nitro group, a known activating motif in SNAr chemistry, confers unique reactivity that cannot be replicated by analogs with alternative substitution patterns or by non-fluorinated analogs [3]. Substituting a generic fluoronitrobenzene would alter reaction regioselectivity, yield different products, and potentially compromise the efficacy of the final target molecule.

Target compound
1,2-Difluoro-4-methoxy-3-nitrobenzene
Ortho-fluorine to nitro group creates a distinct electronic landscape, directing SNAr to specific ring carbons.
Potential substitute
Regioisomer or non-fluorinated analog
Different fluorine/methoxy/nitro positions alter regioselectivity; non-fluorinated analogs lack the ortho-activation required for the same pathway.

1,2-Difluoro-4-methoxy-3-nitrobenzene – Comparative Evidence


Physicochemical Property Comparison

The target compound (CAS 1806370-26-2) exhibits a computed LogP of 1.88 and a Topological Polar Surface Area (TPSA) of 52.37 Ų . In direct comparison, its regioisomer 1,2-difluoro-3-methoxy-4-nitrobenzene (CAS 66684-60-4) has a PubChem-calculated XLogP3 of 1.9 and a TPSA of 55.1 Ų [1]. The lower TPSA of the target compound suggests marginally improved passive membrane permeability, while the small LogP difference may influence chromatographic retention and solubility profiles in drug discovery workflows.

Property comparison
Head-to-head
ΔLogP = -0.02; ΔTPSA = -2.73 Ų (target vs. regioisomer CAS 66684-60-4)
Supports selection based on drug-like property space
Computed values; experimental retention may vary
Physicochemical Profiling Medicinal Chemistry Lead Optimization

Conformational Flexibility and Hydrogen Bonding Comparison

The target compound possesses 2 rotatable bonds and 3 hydrogen bond acceptors, whereas its regioisomer (CAS 66684-60-4) has only 1 rotatable bond and 5 hydrogen bond acceptors [1]. This structural difference arises from the relative orientation of the methoxy group. A higher rotatable bond count can influence conformational entropy and binding affinity, while the number of hydrogen bond acceptors affects solubility and target engagement.

Flexibility & H‑bonding
Head-to-head
ΔRotatable bonds +1; ΔH-bond acceptors -2 (vs. regioisomer)
Impacts oral bioavailability predictions
Descriptor-based inference; experimental validation needed
Conformational Analysis Molecular Design Drug-Likeness

SNAr Reactivity Enhancement by Ortho-Fluorine

In fluoronitrobenzenes, a fluorine atom positioned ortho to a nitro group significantly enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions. The target compound's 1,2-difluoro substitution ensures one fluorine is ortho to the nitro group, creating a highly activated site for selective substitution [1]. This contrasts with compounds lacking this ortho-fluorine/nitro relationship, where substitution occurs more slowly or at different positions. Class-level studies on polyfluorosubstituted nitrobenzenes demonstrate that SNAr-type fluorine substitution occurs preferentially at positions ortho- and para- to the nitro group, with theoretical and experimental validation of regioselectivity trends [1]. The target compound's specific substitution pattern enables predictable, site-selective functionalization.

SNAr reactivity
Class-level
Ortho‑F/NO₂ relationship enhances nucleophilic aromatic substitution activation
Enables predictable regioselectivity in synthesis
Class-level knowledge; confirm under specific reaction conditions
Synthetic Methodology SNAr Chemistry Fluorinated Building Blocks

1,2-Difluoro-4-methoxy-3-nitrobenzene – High-Value Applications


Medicinal Chemistry: Fluorinated Drug Candidate Synthesis

In lead optimization, small changes in LogP and TPSA can significantly impact a compound's pharmacokinetic properties, including oral absorption and brain penetration. The target compound's LogP of 1.88 and TPSA of 52.37 Ų position it as a suitable intermediate for CNS-targeted or peripherally-restricted drug candidates, depending on the final molecule's property requirements. Its distinct profile, compared to regioisomer CAS 66684-60-4 (LogP 1.9, TPSA 55.1 Ų) [1], provides medicinal chemists with a rational basis for selecting the building block that best aligns with the desired drug-like property space, potentially reducing attrition in later stages of development.

Organic Synthesis: Regioselective SNAr Construction

The ortho-fluorine/nitro relationship in 1,2-difluoro-4-methoxy-3-nitrobenzene creates a highly activated site for nucleophilic aromatic substitution, enabling predictable and selective introduction of diverse nucleophiles (amines, alkoxides, thiols) . This regiochemical control is essential for constructing complex fluorinated aromatic scaffolds found in pharmaceuticals and agrochemicals. Researchers can exploit this predictable reactivity to streamline synthetic routes, reduce step counts, and minimize the formation of undesired regioisomeric byproducts, ultimately improving overall process efficiency and product purity.

Chromatographic Method Development

The differences in LogP and TPSA between the target compound and its regioisomer (ΔLogP = -0.02; ΔTPSA = -2.73 Ų) translate into distinct chromatographic retention behavior under reversed-phase HPLC conditions [1]. Analytical chemists can exploit these differences to develop robust, selective HPLC methods for purity assessment, impurity profiling, and preparative purification. The target compound's 98% purity specification further supports its use as a reliable reference standard in quality control workflows for pharmaceutical and fine chemical manufacturing.

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Physicochemical profile for drug-likeness
Permeability and target engagement alignment
Regioselective SNAr construction
Ortho-fluorine/nitro activation pattern
Site-selective functionalization outcomes
Chromatographic method development
Distinct chromatographic behavior
Selective HPLC retention and purity assessment

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